1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a hydroxymethylidene group and an aldehyde group attached to the indene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indene with formaldehyde under acidic conditions to introduce the hydroxymethylidene group. This is followed by oxidation to form the aldehyde group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acids or Brønsted acids can facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethylidene group can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular pathways and biological processes. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde can be compared with other similar compounds, such as:
Indene: The parent hydrocarbon, which lacks the hydroxymethylidene and aldehyde groups.
1-(Hydroxymethyl)-1H-indene: A related compound with a hydroxymethyl group instead of a hydroxymethylidene group.
1-(Formyl)-1H-indene: A compound with an aldehyde group but lacking the hydroxymethylidene group.
Properties
CAS No. |
250282-19-0 |
---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-(hydroxymethylidene)indene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7,12H |
InChI Key |
ABDVNBHXXIFKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.